4-Acetamidocyclohexanol-d10
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Description
4-Acetamidocyclohexanol-d10 is a chemical compound with the molecular formula C₈H₅D₁₀NO₂ . It appears as a pale brown oil . The CAS number for this compound is 1241045-79-3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₈H₅D₁₀NO₂ . The molecular weight of this compound is 167.27 . More detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis
This compound is a pale brown oil . It has a molecular weight of 167.27 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Catalytic Hydrogenation
One of the primary scientific research applications of 4-Acetamidocyclohexanol is in the field of catalytic hydrogenation. Studies have shown that the catalytic hydrogenation of Paracetamol (4-acetamidophenol) can yield 4-Acetamidocyclohexanol. This process is sensitive to the structure, as variations in metallic particle sizes can modify intrinsic activity and selectivity. Bimetallic catalysts, particularly those containing Ru and Ni, have shown improved stereoselectivity in the hydrogenation process, making it a significant area of research for chemical synthesis and pharmaceutical applications (Cerro-Alarcón, Guerrero-Ruíz, & Rodríguez-Ramos, 2004).
Separation Techniques
Another important application is the development of separation techniques for isomers of 4-Acetamidocyclohexanol. Research has demonstrated the use of acetic anhydride esterification and crystallization for separating trans-4-Acetamidocyclohexanol from cis-trans mixed isomers. This method provides a higher yield and purity of the product, which is crucial for pharmaceutical manufacturing and chemical analysis (Zhang Zhen-li, 2010).
Stereoselective Synthesis
The stereoselective synthesis of 4-Acetamidocyclohexanol and its derivatives is a key area of research. This involves the selective production of a particular isomer of a compound, which is essential for the synthesis of pharmaceuticals and biologically active molecules. Techniques for achieving stereoselectivity in the synthesis of 4-Acetamidocyclohexanol derivatives have been explored, highlighting the importance of this compound in the development of new synthetic methodologies (Teuber, Tsaklakidis, & Bats, 1990).
Pharmaceutical Intermediates
4-Acetamidocyclohexanol is also significant as a pharmaceutical intermediate. Its transformation into other compounds, such as N-(4-oxocyclohexyl) acetamid, showcases its versatility in drug synthesis. The use of Jones reagent as an oxidant for this transformation highlights the compound's role in the synthesis of medicinal intermediates, offering a mild and controllable reaction environment (Yin Xian-qing, 2006).
Analytical Methods
In addition, 4-Acetamidocyclohexanol and its derivatives are used in analytical methods for pharmaceutical formulations. For example, the electrochemical study and flow injection analysis of paracetamol, a closely related compound, are based on the electroactive properties of acetaminophenol/N-acetyl-p-quinoneimine redox systems. These analytical techniques are essential for quality control in pharmaceutical manufacturing (Fanjul-Bolado et al., 2009).
Properties
IUPAC Name |
N-(1,2,2,3,3,4,5,5,6,6-decadeuterio-4-hydroxycyclohexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)/i2D2,3D2,4D2,5D2,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFCRWGGRVEQL-XDCJMDAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])NC(=O)C)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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